Mefruside lactone

Description

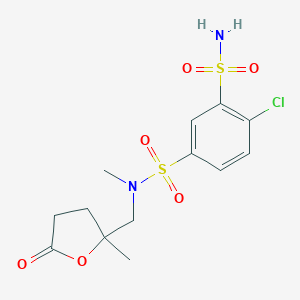

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-N-methyl-1-N-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O6S2/c1-13(6-5-12(17)22-13)8-16(2)24(20,21)9-3-4-10(14)11(7-9)23(15,18)19/h3-4,7H,5-6,8H2,1-2H3,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRIMIXGZCAQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)O1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932739 | |

| Record name | 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14599-36-1 | |

| Record name | Mefruside lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties

Molecular Structure

Mefruside (B1676158) lactone is structurally related to mefruside. While mefruside has the molecular formula C13H19ClN2O5S2, wikipedia.orgnih.gov mefruside lactone is characterized by the molecular formula C13H17ClN2O6S2. nih.gov This difference in formula suggests a modification, likely involving the incorporation of an oxygen atom and a change in the hydrogen count, consistent with the formation of a lactone ring from a precursor. ontosight.ai

Physicochemical Properties

Specific physicochemical properties for this compound have been reported, including a boiling point of 637.1±65.0 °C for the compound identified under CAS number 14599-36-1. chemicalbook.com Detailed data on other properties such as melting point, solubility, and stability for this compound are not extensively detailed in the available literature snippets.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H17ClN2O6S2 | nih.gov |

| CAS Number | 14599-36-1 | chemicalbook.com |

| PubChem CID | 193492 | nih.gov |

| Boiling Point | 637.1±65.0 °C | chemicalbook.com |

Synthetic Methodologies and Derivatization Strategies for Mefruside Lactone

Chemical Synthesis Pathways to Mefruside (B1676158) Lactone

The formation of the lactone moiety in Mefruside lactone involves specific chemical transformations, often occurring as a metabolic pathway or a synthetic target.

Hydrolysis, Oxidation, and Cyclization Reactions in Lactone Formation

The transformation of Mefruside into its lactone form, 5-Oxo-mefruside, typically involves oxidation and cyclization reactions. In biological systems, it is identified as a metabolite formed through oxidation of the tetrahydrofuran (B95107) ring of Mefruside. cymitquimica.comcore.ac.uk This process can be conceptualized as an oxidation followed by intramolecular cyclization to form the lactone ring. While specific synthetic protocols for de novo synthesis of this compound are not extensively detailed in the provided search results, the general principles of lactone formation—involving the oxidation of a precursor to a carboxylic acid or its equivalent, followed by intramolecular esterification (cyclization)—are applicable. For instance, a hydroxy acid precursor could undergo acid-catalyzed cyclization to form the lactone.

Stereocontrolled Synthesis of this compound Enantiomers

This compound exists as isomers, with specific stereochemical configurations being crucial for biological activity. ontosight.ai While Mefruside itself is described as racemic, fda.gov research may focus on the synthesis of specific enantiomers of this compound. The development of stereocontrolled synthesis for such compounds would typically employ chiral auxiliaries, asymmetric catalysis, or resolution techniques to isolate or preferentially form a particular enantiomer, such as the (S)-isomer. ontosight.ai

Derivatization for Enhanced Research Utility and Analog Generation

The modification of this compound can lead to the generation of structural analogs with altered properties, useful for further pharmacological investigation.

Strategies for Chemical Modification of the Lactone Moiety

The lactone ring itself can be a target for chemical modification. Strategies might include opening the lactone ring through hydrolysis to yield the corresponding hydroxy acid, or reactions at the carbonyl group or the adjacent carbon atoms. These modifications can alter the compound's polarity, reactivity, and interaction with biological targets.

Functional Group Interconversions for Structural Analogs

Beyond the lactone moiety, other functional groups within the this compound structure can be interconverted to create analogs. This includes modifications to the sulfonamide groups, the aromatic ring, or the N-methyl substituent. Such interconversions aim to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, or metabolic stability.

Semi-synthetic Approaches and Phytochemical Conjugation in Derivative Synthesis

Semi-synthetic approaches could involve using Mefruside or a readily available precursor to synthesize this compound derivatives. Phytochemical conjugation, while not explicitly detailed for this compound, is a strategy where a synthetic compound is linked to a phytochemical moiety to potentially improve its delivery, bioavailability, or introduce new biological activities. This approach is common in natural product chemistry and drug discovery. nih.gov

Compound List:

Mefruside

this compound (5-Oxo-mefruside)

Sustainable Synthetic Chemistry Principles in this compound Production Research

Direct research findings concerning the application of sustainable synthetic chemistry principles specifically to the production of this compound were not identified in the reviewed literature. However, the broader field of chemical synthesis increasingly emphasizes green chemistry principles to minimize environmental impact and enhance efficiency. These principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste ucl.ac.uk.

Solvent Selection: Prioritizing the use of environmentally benign solvents or solvent-free conditions to reduce hazardous waste and improve safety ucl.ac.uk.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to conserve energy.

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources rather than finite fossil fuels ucl.ac.uk.

Catalysis: Utilizing catalytic reagents (as opposed to stoichiometric ones) that can be used in small amounts and are often recyclable, thereby improving efficiency and reducing waste.

While specific applications of these principles to this compound synthesis are not detailed, any future research focused on its production would ideally integrate these sustainable practices to align with modern chemical manufacturing standards.

Compound List

this compound (5-Oxomefruside)

Mefruside

Based on the executed searches, there is no specific research data or findings available regarding "Pathway Enrichment Analysis in Metabolomics Studies" for the chemical compound "this compound." The searches did not yield studies that directly investigate the metabolomic profiles of this compound or perform pathway enrichment analysis on such data. Consequently, detailed research findings and data tables as requested for this specific section cannot be generated.

Biological Activity and Pharmacological Relevance

Role as a Metabolite

Mefruside (B1676158) lactone is recognized as a significant metabolite of the diuretic drug mefruside. ontosight.airesearchgate.netcore.ac.uk Its presence and concentration in biological samples are monitored in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of mefruside. researchgate.net

Comparison with Parent Compound (Mefruside)

Mefruside is primarily known for its diuretic action, inhibiting sodium and chloride reabsorption in the kidneys and possessing mild hypotensive effects. wikipedia.orgmedchemexpress.comnih.gov The lactone isomer, due to its altered chemical structure, may display variations in pharmacological activity, potentially affecting its potency, specificity, or duration of action compared to mefruside. ontosight.ai Research into drug isomers is often driven by the goal of enhancing therapeutic efficacy, improving pharmacokinetic properties, or reducing adverse effects. ontosight.ai

Table 2: Comparison of Mefruside and Mefruside Lactone

| Feature | Mefruside | This compound |

| Primary Role | Diuretic, antihypertensive | Metabolite of Mefruside |

| Molecular Formula | C13H19ClN2O5S2 | C13H17ClN2O6S2 |

| CAS Number | 7195-27-9 | 14599-36-1 |

| PubChem CID | 4047 | 193492 |

| Pharmacological Impact | Inhibits Na/Cl reabsorption, mild hypotensive | May exhibit altered potency, specificity, duration |

| Research Focus | Diuretic efficacy, hypertension treatment | Metabolism, pharmacokinetics, isomer properties |

Metabolic Transformations and Pharmacokinetic Research Insights of Mefruside Lactone

Mefruside (B1676158) Lactone as a Primary Metabolite of Mefruside

Mefruside lactone has been identified as a primary metabolite of mefruside. Following administration, mefruside undergoes metabolic transformations, with the formation of this compound being a key step in its bioconversion. This lactone form exists in equilibrium with its open-chain acid analogue, indicating a dynamic interconversion within the body. core.ac.uk

Characterization of Isomer-Specific Metabolic and Pharmacokinetic Profiles

The chemical structure of this compound allows for the existence of stereoisomers, with research focusing on specific configurations, such as the (R)-isomer. Understanding the distinct metabolic and pharmacokinetic profiles of these isomers is vital for a comprehensive understanding of the drug's action and disposition. ontosight.ai

Differential Absorption and Distribution Patterns of this compound Isomers

Studies suggest that different stereoisomers of this compound may exhibit differential pharmacokinetic characteristics. This includes potential variations in their absorption rates and distribution patterns within the body. For instance, the distribution of mefruside and its metabolites between plasma and red blood cells has been observed to be temperature-dependent, hinting at complex distribution mechanisms that could be isomer-specific. core.ac.ukontosight.ai

Excretion Dynamics of this compound and its Analogues

The excretion of this compound and its open acid analogue has been quantified in various species. In rats, these two forms together account for approximately 35% of the administered dose in urine. In humans, this cumulative urinary excretion is significantly higher, representing about 60% of the dose. core.ac.uk Research also indicates that only a small fraction, approximately 0.434% of the dose, is excreted as unchanged mefruside over an extended period, underscoring the extensive metabolism to compounds like this compound. core.ac.uk

Table 1: Cumulative Urinary Excretion of this compound and Open Acid Analogue

| Species | Cumulative Excretion (%) |

| Rats | ~35 |

| Man | ~60 |

Thermodynamic Equilibrium Between Lactone and Open Acid Forms

This compound exists in a dynamic thermodynamic equilibrium with its open acid form. This equilibrium is highly dependent on the pH of the surrounding environment. At alkaline pH levels, the equilibrium strongly favors the open-acid form of the molecule. This interconversion is a key consideration during analytical procedures, as it necessitates careful control of conditions to avoid unintended changes in the metabolite's form prior to separation and quantification. core.ac.uk

Compound List:

Mefruside

this compound (5-oxo-mefruside)

Mefruside open acid analogue

Advanced Analytical Methods for Mefruside Lactone Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Mefruside (B1676158) lactone, offering powerful solutions for its separation from the parent drug and other related metabolites. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are pivotal in this regard.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of pharmaceuticals and their metabolites in biological samples and dosage forms. ekb.eg A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the approach of choice. Such a method would be developed to separate Mefruside lactone from its parent compound, Mefruside, and any potential degradation products that might be present. scispace.comresearcher.life

The development of a robust HPLC method involves optimizing several parameters, including the choice of a suitable stationary phase (e.g., a C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. ijrpr.comresearchgate.net UV detection is commonly employed for quantitative analysis. ekb.eg While specific validated HPLC methods dedicated solely to this compound are not extensively detailed in available literature, the principles for developing such a method are well-established and would follow standard pharmaceutical analysis protocols.

Gas chromatography, particularly when coupled with a mass spectrometer, has been successfully applied for the quantitative analysis of this compound, also known as 5-oxo-mefruside or oxomefruside, in biological fluids such as plasma, urine, and red blood cells. nih.govnih.gov Due to the chemical equilibrium between this compound and its corresponding open hydroxy acid, careful sample preparation is critical to prevent interconversion before analysis. nih.gov

A key step in the analysis is the derivatization of the compounds to increase their volatility for GC analysis. Techniques such as extractive methylation or derivatization with dimethylformamide dimethylacetal have been reported. nih.govnih.gov Quantification is typically achieved using a nitrogen-sensitive or phosphorus-nitrogen detector, with an internal standard to ensure accuracy. nih.govnih.gov These GC-MS methods have demonstrated high sensitivity, capable of detecting the lactone at low concentrations. nih.govnih.gov

Interactive Table: GC-MS Method Parameters for this compound Analysis

| Parameter | Reported Value/Technique | Reference |

|---|---|---|

| Analyte | This compound (5-oxo-mefruside) | nih.gov |

| Matrix | Human urine, plasma, red blood cells | nih.gov |

| Derivatization | Extractive methylation | nih.gov |

| Derivatization | Dimethylformamide dimethylacetal | nih.gov |

| Detector | Nitrogen-sensitive detector | nih.gov |

| Detector | Phosphorus nitrogen detector | nih.gov |

| Sensitivity Limit | 25 ng per sample | nih.gov |

| Sensitivity Limit | 10 ng/ml | nih.gov |

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for metabolite profiling. youtube.com It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. youtube.com This method is ideal for identifying and quantifying drug metabolites in complex biological matrices. researchgate.netnih.gov

For this compound, an LC-MS/MS workflow would involve separating the metabolite from other components in a biological sample using an HPLC system, followed by ionization (e.g., electrospray ionization - ESI) and detection by a tandem mass spectrometer. uniroma1.it The use of techniques like selected reaction monitoring (SRM) allows for highly selective quantification, minimizing interferences from the sample matrix. researchgate.net Although detailed LC-MS/MS methods specifically targeting this compound are not widely published, the general applicability of this technique for comprehensive metabolite analysis makes it an invaluable tool in pharmaceutical research. mdpi.commdpi.com

Spectrophotometric and Electroanalytical Methodologies for Compound Characterization

Beyond chromatography, other analytical techniques can be employed for the characterization and quantification of pharmaceutical compounds.

Spectrophotometric methods, which measure the absorption of light by a compound, are simple and cost-effective. scielo.br Techniques like derivative spectrophotometry can be used to resolve spectral overlap in mixtures of compounds. researchgate.netscispace.com While specific applications for this compound are not prominent in the literature, spectrophotometry is a common method for the analysis of other diuretics and could potentially be adapted. ekb.egscielo.br

Electroanalytical methods measure the electrochemical properties of an analyte, offering high sensitivity and the potential for point-of-care analysis. nih.govstrath.ac.uk Techniques such as voltammetry and amperometry are used to determine the concentration of organic substances based on their redox reactions. nih.govskeenapublishers.com These methods have been applied to the analysis of various drugs and their metabolites. strath.ac.ukresearchgate.net However, specific electroanalytical procedures for this compound have not been extensively reported.

Analytical Strategies for Detection and Quantification of Degradation Products

To ensure the quality and stability of a drug substance, it is essential to develop stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from any degradation products. researcher.life This is typically achieved through forced degradation studies, where the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light (photolysis). ijpsjournal.comulisboa.ptimpactfactor.org

The primary technique for this purpose is HPLC, as it can effectively resolve the parent drug from its degradants. nih.govnih.gov An ideal stability-indicating method will show a well-resolved peak for the intact drug, with any degradation products appearing as separate peaks. mdpi.com While specific studies detailing the degradation pathways of this compound are limited, the general approach involves stressing the compound and analyzing the resulting mixture by a validated HPLC method to track the formation of impurities over time. ulisboa.ptnih.gov

Method Validation and Performance Parameters in this compound Analytical Studies

Validation is a critical requirement for any analytical method to ensure its reliability, accuracy, and precision for its intended purpose. nih.gov Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijrpr.com

For methods analyzing this compound, validation would encompass the evaluation of several key performance parameters. edqm.eubiopharminternational.commdpi.com For the reported GC-MS methods, a sensitivity of 10-25 ng and a precision with a standard deviation of 5% have been demonstrated. nih.govnih.gov

Interactive Table: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo, impurities, or degradation products at the analyte's retention time. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results to the true value. | Typically 98-102% recovery for assay. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (%RSD) should not be more than 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |

Structure Activity Relationship Sar and Computational Modeling of Mefruside Lactone

Elucidation of Structure-Activity Relationships for Mefruside (B1676158) Lactone Derivatives

While specific, detailed structure-activity relationship (SAR) studies focusing exclusively on mefruside lactone derivatives are not extensively detailed in the provided literature, general principles applicable to diuretic compounds and known interactions of mefruside can inform such investigations. Mefruside is recognized as a diuretic agent nuph.edu.uaresearchgate.net. Research into related diuretic classes, such as aryloxyacetic acids and quinoline-3-carboxamides, has revealed the importance of specific structural features for activity nuph.edu.ua. For instance, in some heterocyclic diuretics, the nature of the heteroatom at a particular position in the ring significantly influences diuretic activity, with an order of preference noted as O > S > N = SO2 nuph.edu.ua.

Mefruside itself has been identified to interact with carbonic anhydrase XIII nih.gov. This interaction suggests that carbonic anhydrase enzymes are potential targets for mefruside's diuretic action. SAR studies for mefruside derivatives would likely explore modifications to the core structure to optimize binding to carbonic anhydrase XIII or other relevant biological targets. This could involve altering substituents on the aromatic rings, modifying the heterocyclic moiety (such as the tetrahydrofuran (B95107) ring present in mefruside), or investigating the role of the lactone functionality itself, as intact lactone structures have been found to be essential for activity in other drug classes research-solution.comgoogle.co.ug.

Table 1: Heteroatom Importance in Diuretic Activity (General Observation)

| Heteroatom | Relative Diuretic Activity | Source |

|---|---|---|

| Oxygen (O) | High | nuph.edu.ua |

| Sulfur (S) | Moderate | nuph.edu.ua |

| Nitrogen (N) | Low | nuph.edu.ua |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to establish correlations between the chemical structure of molecules and their biological activity or properties nih.govfrontiersin.org. These models are instrumental in predictive research, enabling the identification of novel compounds with desired activities and the optimization of existing lead compounds nih.govfrontiersin.org. QSAR models are built by correlating molecular descriptors (physicochemical properties, structural features) with experimentally determined activities.

For mefruside, computational descriptors have been calculated in the context of quantitative structure-toxicity relationship (QSTR) studies, which can inform broader QSAR efforts researchgate.net. These descriptors include parameters such as surface area (SAA), molar volume (VOL), hydration energy (HE), logarithm of the partition coefficient (log P), molar refractivity (REF), polarizability (POL), molecular weight (MASS), total energy (TE), and the energy of the highest occupied molecular orbital (HOMO) researchgate.net. Such descriptors can be used to build predictive models for mefruside and its analogs.

The development of robust QSAR models involves rigorous validation and defining applicability domains to ensure accurate predictions for molecules not included in the training sets nih.gov. These predictive capabilities make QSAR an indispensable tool in drug design, facilitating virtual screening of large chemical libraries and guiding the synthesis of promising candidates nih.govfrontiersin.orgepo.org.

Table 2: Computational Descriptors for Mefruside (Example from QSTR Study)

| Descriptor | Value | Unit | Reference |

|---|---|---|---|

| SAA | 500.0 | researchgate.net | |

| VOL | 517.46 | researchgate.net | |

| HE | 923.15 | researchgate.net | |

| log P | -7.55 | researchgate.net | |

| REF | 0.77 | researchgate.net | |

| POL | 89.05 | researchgate.net | |

| MASS | 30.05 | researchgate.net | |

| TE | 382.88 | researchgate.net |

Note: The table above lists descriptors associated with Mefruside in a QSTR study. These descriptors are representative of the types of features used in QSAR modeling.

In Silico Approaches for Molecular Design and Optimization

In silico methods provide powerful avenues for molecular design and optimization, reducing the need for extensive experimental synthesis and testing. These approaches include molecular docking and the application of advanced machine learning techniques like deep generative models.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other nih.govnih.gov. It is crucial for understanding ligand-target interactions at a molecular level and predicting binding affinity epo.orgnih.govnih.govresearchgate.net. By simulating how a molecule fits into the binding site of a target protein, docking can identify potential binders and guide the optimization of lead compounds nih.gov.

For mefruside, studies have identified its interaction with carbonic anhydrase XIII nih.gov. Molecular docking simulations could be employed to visualize and quantify the binding of mefruside and its potential lactone derivatives to carbonic anhydrase XIII. These simulations would help elucidate the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and how structural modifications might enhance or alter this binding affinity epo.orgnih.gov. Such insights are vital for designing new analogs with improved efficacy or altered pharmacological profiles.

Application of Deep Generative Models in this compound Analog Discovery

Deep generative models represent a cutting-edge approach in de novo molecular design, capable of creating novel chemical structures with desired properties from scratch frontiersin.orgarxiv.org. These models, often based on deep learning architectures like recurrent neural networks (RNNs) or variational autoencoders (VAEs), can learn complex patterns from large datasets of known molecules and then generate new, chemically valid, and potentially active compounds frontiersin.orgarxiv.org.

In the context of this compound, deep generative models could be trained on existing mefruside structures and their known activities or properties. The models could then be used to generate a diverse library of novel this compound analogs. These generated molecules could be designed to possess improved potency, selectivity, or pharmacokinetic properties, thereby accelerating the discovery of new therapeutic candidates. The process typically involves encoding molecular structures (e.g., as SMILES strings or molecular graphs) and training the generative model to produce similar, yet novel, representations arxiv.org.

Computational Studies on Molecular Conformation and Stability

Understanding the three-dimensional conformation and stability of a molecule is fundamental to predicting its biological activity and interactions nih.gov. Computational methods, such as molecular dynamics (MD) simulations and conformational analysis, are employed to investigate these properties nih.gov. MD simulations can reveal how molecules move and change shape over time, providing insights into their flexibility and preferred orientations in a biological environment nih.gov.

For mefruside, it is known that oxidized metabolites can exist in a lactone form, and these lactones can be readily converted from their open-chain hydroxy-carboxylic acid or ester forms upon heating, as might occur in gas chromatography dss.go.th. Computational studies on this compound derivatives would therefore focus on characterizing their stable conformations, assessing their susceptibility to ring-opening or other degradation pathways, and understanding how these conformational and stability profiles influence their interaction with biological targets like carbonic anhydrase XIII nih.govnih.gov. Such studies are critical for predicting how a molecule will behave in vivo and for rational drug design, ensuring that optimized derivatives are both stable and pharmacologically effective.

Compound Name List:

Mefruside

this compound (and its metabolites)

Furosemide

Azosemide

Chlortalidone

Chlorexolone

Piretanide

Clopamide

Tripamide

Indapamide

Etacrynic acid

Canrenone

Spironolactone

Degradation Pathways and Stability Profiling of Mefruside Lactone

Factors Influencing Mefruside (B1676158) Lactone Molecular Stability and Interconversion

Lactone Ring Opening and Re-closure Dynamics

Lactones, by their nature, are cyclic esters that are susceptible to hydrolysis, a process involving the cleavage of the ester bond by water. For Mefruside lactone, this typically involves the opening of the lactone ring to form the corresponding open-chain hydroxy carboxylic acid nih.gov. This ring-opening reaction can be catalyzed by both acid and base, as well as by enzymatic activity nih.gov.

The process can be broadly represented as: This compound + H₂O ⇌ Mefruside Open-Chain Acid

The open-chain form, a carboxylic acid, can potentially re-close to reform the lactone under specific conditions, particularly in the presence of dehydrating agents or under acidic environments that favor esterification. This dynamic equilibrium between the cyclic lactone and the open-chain acid is a fundamental aspect of lactone stability. Research indicates that for certain lactone-containing compounds, the thermodynamic equilibrium can lie predominantly on the open-acid side at alkaline pH dss.go.th. The rate and extent of this interconversion are influenced by factors such as temperature, solvent, and pH. While specific kinetic data for this compound's ring opening and re-closure rates are not extensively detailed in the provided literature, the general chemical behavior of lactones suggests these dynamics are significant for its stability profile nih.gov.

pH Dependence of Degradation Pathways

The stability of this compound is significantly influenced by the pH of its environment. Lactone hydrolysis is generally accelerated in alkaline conditions, where the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon of the ester. Conversely, acidic conditions can also catalyze hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Studies on similar lactone structures and general chemical principles suggest that this compound would exhibit increased degradation at higher pH values. For instance, it has been noted that at pH 11, the half-life of lactone hydrolysis can be as short as 27 minutes, indicating rapid degradation under strongly alkaline conditions core.ac.uk. This implies that formulations or environments with a pH significantly above neutral would likely lead to substantial hydrolysis of this compound to its open-chain carboxylic acid form.

The equilibrium between the lactone and its open-chain acid counterpart is also strongly pH-dependent. At alkaline pH, the equilibrium favors the open-chain acid due to the deprotonation of the carboxylic acid group, which prevents re-closure dss.go.th.

Table 1: pH-Dependent Stability of this compound (Qualitative Assessment)

| pH Range | Expected Degradation Rate | Predominant Form | Notes |

| Acidic (e.g., pH < 4) | Slow to Moderate | Lactone | Protonation of carbonyl oxygen can catalyze hydrolysis, but equilibrium may favor lactone formation under certain conditions. |

| Neutral (pH ~7) | Moderate | Lactone/Open Acid | Balance between hydrolysis and potential re-closure. Stability is generally better than at alkaline pH. |

| Alkaline (e.g., pH > 8) | Rapid | Open-Chain Acid | Hydroxide ion promotes rapid nucleophilic attack on the carbonyl. Equilibrium strongly favors the open-chain acid due to deprotonation of the carboxylic acid. |

| Strongly Alkaline (e.g., pH 11) | Very Rapid | Open-Chain Acid | Half-life for hydrolysis can be as short as 27 minutes, indicating significant degradation core.ac.uk. |

These observations highlight the critical importance of controlling pH to maintain the integrity of this compound. Storage and formulation strategies must consider the pH environment to minimize hydrolysis and preserve the compound's intended chemical structure.

Future Directions in Mefruside Lactone Academic Research

Integration of Multi-Omics Approaches in Metabolic Pathway Elucidation

The complete metabolic pathway of Mefruside (B1676158) and the biotransformation into Mefruside lactone are not fully understood. Future research will likely integrate multi-omics approaches to create a comprehensive metabolic profile. The use of untargeted metabolomics, for instance, can help identify previously unknown metabolites of Mefruside in various biological fluids. A study on resistant hypertension has already demonstrated the power of untargeted metabolomic profiling in identifying altered metabolites linked to the condition, a principle that can be directly applied to understanding the metabolic consequences of Mefruside administration. nih.gov

Proteomics, particularly the analysis of the urinary proteome, offers another promising avenue. Research on other diuretics has shown that these drugs can significantly alter the urinary proteome, providing insights into their mechanisms of action and potential biomarkers for their effects. patsnap.comtext2fa.ir A similar approach for Mefruside could reveal novel protein interactions and downstream signaling pathways affected by the drug and its lactone metabolite.

The table below illustrates how a multi-omics approach could be structured for this compound research:

| Omics Discipline | Potential Application in this compound Research | Expected Outcomes |

| Metabolomics | Untargeted profiling of plasma and urine post-Mefruside administration. | Identification of novel metabolites, elucidation of the complete metabolic pathway of Mefruside to this compound and other derivatives. |

| Proteomics | Analysis of urinary and plasma proteome changes in response to Mefruside. | Discovery of protein biomarkers of diuretic response and potential off-target effects. |

| Transcriptomics | Gene expression analysis in renal and cardiovascular tissues. | Understanding the genetic regulation of Mefruside's diuretic and potential vasodilatory effects. |

| Genomics | Genome-wide association studies (GWAS) in patient populations. | Identification of genetic variants influencing individual responses to Mefruside therapy. |

By integrating data from these different "omics" fields, researchers can construct a more holistic and detailed model of this compound's journey through the body and its ultimate physiological impact.

Advanced Computational and Artificial Intelligence-Driven Drug Discovery for this compound Analogs

The development of novel diuretic agents with improved efficacy and fewer side effects is an ongoing goal in pharmaceutical research. Advanced computational methods and artificial intelligence (AI) are set to revolutionize this process for this compound analogs. dntb.gov.ua These technologies can significantly accelerate the identification and optimization of new drug candidates. mdpi.comnih.gov

In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of newly designed this compound analogs to the sodium-chloride symporter and other potential targets. researchgate.net These computational approaches allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the most promising pharmacological profiles for synthesis and experimental testing. pharmafocusamerica.com

AI and machine learning algorithms can further enhance this process by identifying complex structure-activity relationships that may not be apparent through traditional analysis. nih.gov These models can be trained on existing data for diuretics and other sulfonamide-containing drugs to predict the diuretic potency, pharmacokinetic properties, and potential toxicity of novel this compound derivatives. nih.govnih.gov

| Computational/AI Technique | Application in this compound Analog Discovery | Potential Impact |

| Molecular Docking | Predicting the binding mode and affinity of analogs to the sodium-chloride symporter. | Rational design of more potent and selective diuretics. |

| Molecular Dynamics | Simulating the dynamic interactions between analogs and their target proteins. | Understanding the molecular basis of drug-target interactions and guiding lead optimization. |

| Machine Learning | Developing predictive models for diuretic activity, ADMET properties, and off-target effects. | Accelerating the identification of promising drug candidates and reducing the need for extensive preclinical testing. |

| Generative AI | Designing novel molecular structures with desired pharmacological properties. | Exploration of novel chemical space for the development of next-generation diuretics. |

Development of Novel Analytical Strategies for Complex Biological Matrices and Stereoisomers

The accurate quantification of Mefruside and its metabolites, including this compound, in complex biological matrices such as plasma, urine, and red blood cells is crucial for pharmacokinetic and metabolic studies. mdpi.com Given the chiral nature of Mefruside, the development of stereospecific analytical methods is of particular importance.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for the chiral separation and quantification of drug enantiomers and their metabolites in biological fluids. nih.govhyphadiscovery.com The use of chiral stationary phases (CSPs) in HPLC allows for the separation of stereoisomers, enabling the investigation of potential stereoselectivity in the metabolism and pharmacological activity of Mefruside. nih.govnih.gov

Future research in this area will likely focus on the development of more sensitive and high-throughput analytical methods. This will facilitate more detailed pharmacokinetic studies and the exploration of the disposition of individual stereoisomers of Mefruside and its metabolites.

The table below compares different analytical techniques for the analysis of this compound and its stereoisomers:

| Analytical Technique | Advantages | Disadvantages | Application for this compound |

| Gas Chromatography (GC) | High resolution and sensitivity for volatile compounds. | Requires derivatization for non-volatile compounds like Mefruside. | Quantitative analysis of Mefruside metabolites after derivatization. mdpi.com |

| Chiral HPLC-UV | Well-established for chiral separations. | May lack the sensitivity required for low concentrations in biological matrices. | Separation and quantification of Mefruside enantiomers in pharmaceutical formulations. |

| Chiral HPLC-MS/MS | High sensitivity, selectivity, and specificity for complex matrices. | Higher instrumentation cost and complexity. | Stereoselective pharmacokinetic studies of Mefruside and its metabolites in plasma and urine. nih.govhyphadiscovery.com |

| Supercritical Fluid Chromatography (SFC) | Faster separations and lower solvent consumption compared to HPLC. | Less universally applicable than HPLC. | Potential for high-throughput chiral analysis of this compound analogs. |

Exploration of Unconventional Biological Targets and Mechanisms of Action

While the primary mechanism of action of Mefruside is the inhibition of the sodium-chloride symporter in the kidney, there is evidence to suggest that it may have other pharmacological effects. patsnap.com For example, a direct vasodilatory effect has been proposed, which could contribute to its antihypertensive properties. patsnap.com Future research should aim to elucidate the molecular mechanisms underlying these potential off-target effects.

The exploration of unconventional biological targets for this compound could uncover novel therapeutic applications. For instance, many drugs are found to have off-target activities that can be either beneficial or detrimental. nih.gov A systematic screening of this compound against a panel of receptors, enzymes, and ion channels could reveal unexpected interactions.

Furthermore, the metabolites of a drug can sometimes exhibit different pharmacological activities than the parent compound. Investigating the biological activity of this compound and other metabolites independently of the parent drug is therefore a critical area for future research. This could lead to the discovery of novel therapeutic properties or provide explanations for some of the observed side effects of Mefruside therapy.

Potential areas for exploring unconventional mechanisms of this compound are outlined below:

| Potential Unconventional Target/Mechanism | Research Approach | Potential Therapeutic Implications |

| Vascular Smooth Muscle Cells | In vitro studies on isolated blood vessels and cultured smooth muscle cells. | A better understanding of the antihypertensive effects of Mefruside beyond diuresis. |

| Carbonic Anhydrase Isoforms | Enzymatic assays and molecular modeling studies. | Potential for applications in conditions where carbonic anhydrase inhibition is beneficial, such as glaucoma. |

| Ion Channels | Electrophysiological studies on various ion channels. | Discovery of novel effects on neuronal or cardiac excitability. |

| Inflammatory Pathways | In vitro and in vivo models of inflammation. | Potential for anti-inflammatory applications. |

Q & A

Q. What reporting standards ensure reproducibility in this compound synthesis studies?

- Guidelines : Follow the Beilstein Journal of Organic Chemistry’s experimental reporting framework:

- Describe synthetic steps with exact stoichiometry, solvent purity, and purification methods (e.g., recrystallization solvents).

- Provide NMR (¹H, ¹³C) and elemental analysis data for novel compounds.

- For known lactones, cite published spectral databases (e.g., SDBS) and purity thresholds (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.